An In-depth Technical Guide to Thiophene-2,5-dicarbonitrile: Core Properties and Scientific Applications
An In-depth Technical Guide to Thiophene-2,5-dicarbonitrile: Core Properties and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiophene-2,5-dicarbonitrile, a key heterocyclic compound, is a versatile building block in medicinal chemistry and materials science. This document provides a comprehensive overview of its fundamental chemical, physical, and spectroscopic properties. Detailed experimental protocols for its synthesis and purification are outlined, alongside an exploration of its potential biological activities, particularly in the context of cancer research. This guide aims to serve as a critical resource for professionals engaged in drug discovery and the development of novel therapeutic agents.
Core Chemical and Physical Properties
Thiophene-2,5-dicarbonitrile, with the chemical formula C₆H₂N₂S, is a solid, pale yellow to off-white compound.[1] It is characterized by a five-membered thiophene ring substituted with two nitrile groups at the 2 and 5 positions. These electron-withdrawing nitrile groups significantly influence the electronic properties and reactivity of the thiophene ring. The compound is insoluble in water but shows solubility in common organic solvents such as dichloromethane and chloroform.[1]
Table 1: Fundamental Properties of Thiophene-2,5-dicarbonitrile
| Property | Value | Source |
| IUPAC Name | thiophene-2,5-dicarbonitrile | [2] |
| CAS Number | 18853-40-2 | [2] |
| Molecular Formula | C₆H₂N₂S | [2] |
| Molecular Weight | 134.16 g/mol | [2] |
| Appearance | Pale yellow to off-white solid | [1] |
| Melting Point | 126 - 129 °C | [1] |
| Boiling Point | 305.3 °C at 760 mmHg | [1] |
| Density | 1.33 g/cm³ | [1] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform | [1] |
| InChI | InChI=1S/C6H2N2S/c7-3-5-1-2-6(4-8)9-5/h1-2H | [2] |
| InChIKey | MYINLNBRJVGINA-UHFFFAOYSA-N | [2] |
| SMILES | C1=C(SC(=C1)C#N)C#N | [2] |
Spectroscopic Data
Table 2: Spectroscopic Data for Thiophene Derivatives
| Spectroscopic Technique | Characteristic Features (for related thiophene derivatives) |
| ¹H NMR | Aromatic protons on the thiophene ring typically appear as singlets or doublets in the range of δ 7.0-8.0 ppm. The exact chemical shift is influenced by the solvent and other substituents. For instance, the thiophene protons (Th-β-H) in a related derivative have been observed as a singlet at δ 7.53 ppm in [D8]THF.[2] |
| ¹³C NMR | Aromatic carbons of the thiophene ring typically resonate in the range of δ 120-150 ppm. The nitrile carbons (CN) are expected to appear around δ 110-120 ppm. For a related dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile, the nitrile carbons appear at δ 113.3 ppm. |
| IR Spectroscopy | A strong, sharp absorption band characteristic of the nitrile group (C≡N) stretching vibration is expected in the range of 2210-2240 cm⁻¹. Aromatic C-H stretching vibrations are typically observed around 3100 cm⁻¹, while C=C stretching vibrations of the thiophene ring appear in the 1400-1550 cm⁻¹ region. A C-S stretching vibration may be observed in the fingerprint region. |
| UV-Vis Spectroscopy | Thiophene derivatives typically exhibit absorption maxima in the UV region, corresponding to π-π* transitions of the conjugated system. The position of the λmax is dependent on the solvent and the nature of the substituents. |
Experimental Protocols
Synthesis of Thiophene-2,5-dicarbonitrile
A common and effective method for the synthesis of thiophene-2,5-dicarbonitrile involves the cyanation of 2,5-dibromothiophene using copper(I) cyanide. This reaction, a type of nucleophilic aromatic substitution, is a standard procedure in heterocyclic chemistry.
Workflow for the Synthesis of Thiophene-2,5-dicarbonitrile
Caption: A generalized workflow for the synthesis of thiophene-2,5-dicarbonitrile.
Detailed Methodology:
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 2,5-dibromothiophene (1 equivalent), copper(I) cyanide (2.2-2.5 equivalents), and a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
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Reaction: Heat the reaction mixture to reflux (typically 150-190 °C) under a nitrogen atmosphere and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into a stirred aqueous solution of iron(III) chloride and hydrochloric acid to decompose the copper complexes.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
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Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
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Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude thiophene-2,5-dicarbonitrile.
Purification
Purification of the crude product is essential to obtain high-purity thiophene-2,5-dicarbonitrile for research and development applications. The two primary methods are recrystallization and column chromatography.
Workflow for Purification of Thiophene-2,5-dicarbonitrile
Caption: General workflows for the purification of thiophene-2,5-dicarbonitrile.
Detailed Methodologies:
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Recrystallization:
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Dissolve the crude thiophene-2,5-dicarbonitrile in a minimum amount of a suitable hot solvent (e.g., ethanol or isopropanol).
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If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
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Allow the hot, clear solution to cool slowly to room temperature.
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Further cool the solution in an ice bath to maximize crystal formation.
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Collect the precipitated crystals by vacuum filtration.
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Wash the crystals with a small amount of the cold recrystallization solvent.
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Dry the purified crystals under vacuum.
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Column Chromatography:
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.
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Dissolve the crude product in a minimal amount of the eluent (a mixture of a non-polar and a polar solvent, e.g., hexanes/ethyl acetate).
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Carefully load the dissolved sample onto the top of the silica gel column.
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Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
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Collect fractions and monitor them by TLC to identify those containing the pure product.
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Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified thiophene-2,5-dicarbonitrile.
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Potential Biological Activities and Signaling Pathways
Thiophene derivatives are recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While specific studies on the biological mechanisms of thiophene-2,5-dicarbonitrile are limited, research on related thiophene-containing molecules provides insights into their potential modes of action. Many thiophene derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Potential Anticancer Mechanisms of Thiophene Derivatives
Caption: Potential mechanisms of anticancer activity for thiophene derivatives.
Several studies have shown that thiophene derivatives can act as inhibitors of various protein kinases that are crucial for cancer cell signaling. For instance, derivatives of thieno[2,3-b]thiophene have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR).[3] Furthermore, some thiophene compounds have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT, key kinases in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.[4] Inhibition of these kinases can disrupt downstream signaling cascades, leading to decreased cell proliferation and survival.
Another reported mechanism of action for certain thiophene derivatives is the disruption of microtubule polymerization.[5][6] By interfering with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis. The induction of apoptosis, or programmed cell death, is a common endpoint for many effective anticancer agents, and thiophene derivatives have been shown to activate apoptotic pathways.[4][6]
Conclusion
Thiophene-2,5-dicarbonitrile is a valuable scaffold in the design and synthesis of novel compounds with significant potential in drug discovery and materials science. This guide has provided a detailed overview of its fundamental properties, including chemical, physical, and spectroscopic characteristics. The outlined experimental protocols for its synthesis and purification offer practical guidance for researchers. While the specific biological mechanisms of thiophene-2,5-dicarbonitrile are still under investigation, the known activities of related thiophene derivatives, particularly as kinase inhibitors and microtubule disruptors, highlight promising avenues for future research and development of novel therapeutic agents. Further studies are warranted to fully elucidate its pharmacological profile and potential clinical applications.
References
- 1. Thiophene derivatives as new mechanism-based inhibitors of cytochromes P-450: inactivation of yeast-expressed human liver cytochrome P-450 2C9 by tienilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
